molecular formula C7H5BrO2 B1278919 2-Bromo-4-hydroxybenzaldehyde CAS No. 22532-60-1

2-Bromo-4-hydroxybenzaldehyde

Cat. No. B1278919
CAS RN: 22532-60-1
M. Wt: 201.02 g/mol
InChI Key: OCBOCCOUCDGNKX-UHFFFAOYSA-N
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Description

2-Bromo-4-hydroxybenzaldehyde is a compound that can be synthesized through various chemical reactions. The synthesis and analysis of this compound and its derivatives have been the subject of multiple studies, which have explored different methods of production, molecular structures, and chemical properties.

Synthesis Analysis

The synthesis of substituted 2-bromobenzaldehydes, including 2-bromo-4-hydroxybenzaldehyde, has been achieved using a palladium-catalyzed ortho-bromination as a key step, followed by a rapid deprotection of substituted 2-bromobenzaldoximes . Another study reported the synthesis of 3-bromo-4-hydroxybenzaldehyde with a high yield using p-hydroxybenzaldehyde and bromine, with chloroform as the solvent . An improvement to this process was made by using H2O2/HBr as the bromination agent, which simplified the operation and reduced environmental pollution .

Molecular Structure Analysis

The molecular structure of related bromobenzaldehydes has been investigated using X-ray diffraction and vibrational spectroscopy, supported by computational studies using density functional theory . These studies provide insights into the preferred conformations of these molecules and the impact of halogen substitution on their structural parameters.

Chemical Reactions Analysis

2-Bromobenzaldehydes have been used as reactants in the synthesis of 1-aryl-1H-indazoles, demonstrating their reactivity and utility in the formation of heterocyclic compounds . Additionally, the bromination of hydroxybenzaldehydes has been shown to yield various brominated products, including 2-bromo-4-hydroxybenzaldehyde, under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzaldehydes, such as 2-bromo-4-hydroxybenzaldehyde, are influenced by the presence of bromine and hydroxyl groups. These substituents affect the molecule's reactivity, boiling point, melting point, and solubility. The crystal structure of a polymorph of 2-bromo-5-hydroxybenzaldehyde has been reported, which features hydrogen bonding and significant deviation of the bromine atom from the plane of the benzene ring . Gas chromatography has been utilized to separate and determine the content of 3-bromo-4-hydroxybenzaldehyde, indicating the importance of analytical methods in assessing the purity and concentration of such compounds .

Scientific Research Applications

  • Chromatographic Analysis :

    • 2-Bromo-4-hydroxybenzaldehyde has been analyzed using gas chromatography, demonstrating its importance in chemical analysis. This method is noted for its simplicity, speed, accuracy, and precision (Shi Jie, 2000).
  • Synthesis and Chemical Reactions :

    • Unexpected formation of 2-Bromo-4-hydroxybenzaldehyde was observed during the bromination of 3-hydroxybenzaldehyde, indicating the compound's potential in organic synthesis (Otterlo et al., 2004).
    • The compound's synthesis and hydrolysis reactions have been extensively studied, with improvements in processes and yields highlighting its industrial and laboratory relevance (Zhang Song-pei, 2009).
  • Application in Material Science :

    • It has been used in the synthesis of various chemical compounds, such as Methyl 4-Bromo-2-methoxybenzoate, demonstrating its utility in material science (Chen Bing-he, 2008).
  • Environmental Chemistry :

    • 2-Bromo-4-hydroxybenzaldehyde has been identified in marine algae, indicating its occurrence in natural environments and potential ecological impacts (Suzuki et al., 1980).
  • Pharmaceutical Applications :

    • The compound has been involved in the synthesis of pharmaceutical intermediates and novel compounds, indicating its significance in drug development (Cheng De-ju, 2015).

Safety And Hazards

2-Bromo-4-hydroxybenzaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

2-bromo-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO2/c8-7-3-6(10)2-1-5(7)4-9/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBOCCOUCDGNKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454650
Record name 2-Bromo-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-hydroxybenzaldehyde

CAS RN

22532-60-1
Record name 2-Bromo-4-hydroxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22532-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-hydroxybenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4hydroxybenzaldehyde
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Synthesis routes and methods

Procedure details

To a solution of 2-bromo-4-hydroxy-benzonitrile (Intermediate 7, 2000 mg, 10.1 mmol) in DCM (50 mL) and THF (10 mL), at 0° C., diisobutylaluminum hydride 1M in toluene (20.2 ml, 20.2 mmol) was slowly added (10 min) and the reaction mixture was stirred at the same temperature for 1 hour. Then 40 ml of HCl 2M were added and the reaction mixture was warmed at 40° C. for 30 minutes. After cooling ethyl acetate (100 ml) was added and two phases were separated. The organic layer was washed with brine (3×100 ml) dried over sodium sulphate and concentrated under vacuum to give the title compound (1950 mg) which was used in the next step without further purification.
Quantity
2000 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20.2 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
HH Hodgson, TA Jenkinson - Journal of the Chemical Society …, 1928 - pubs.rsc.org
… C,H,O,NBr, requires Br, 4g02yO), identical with the brominated product from the mono-nitrated 2-bromo-4-hydroxybenzaldehyde, mp and mixed mp 155", the procedures being as for …
Number of citations: 3 pubs.rsc.org
S KOBAYASHI, M AZEKAWA… - Chemical and …, 1969 - jstage.jst.go.jp
… Three of these were shown unambiguously to be 2—bromo—4—hydroxybenzaldehyde, 4-, and 6-bromosalicylaldehydes. The other product was assigned to be …
Number of citations: 11 www.jstage.jst.go.jp
A Ullah, F Shah, I Khan, M Anwar, K Shah… - … Acta Part A: Molecular …, 2018 - Elsevier
… In a typical reaction a catalytic amount of sodium meta bisulfite (Na 2 S 2 O 5 ) was added to a stirred mixture of 4-Bromo-o-phenylenediamine and 2-Bromo 4-hydroxybenzaldehyde in …
Number of citations: 14 www.sciencedirect.com
RA Glennon, R Raghupathi, P Bartyzel… - Journal of medicinal …, 1992 - ACS Publications
… 22 however, that this formylation affords 2-bromo-4hydroxybenzaldehyde (35c) as the major … % yield, whereas the third product, 2-bromo-4hydroxybenzaldehyde (35c), was obtained in …
Number of citations: 142 pubs.acs.org
MR Maurya, V Prakash, F Avecilla… - European Journal of …, 2021 - Wiley Online Library
… 2-Bromo-4-hydroxybenzaldehyde (80) 2,6-Dibromo-4-hydroxybenzaldehyde (20) … 2-Bromo-4-hydroxybenzaldehyde (72), 2,6-Dibromo-4-hydroxybenzaldehyde (28) …
DC McKinney, F Zhou, CJ Eyermann… - ACS infectious …, 2015 - ACS Publications
… Regioisomer 6 was accessible in an analogous manner, starting from 2-bromo-4-hydroxybenzaldehyde 12 as shown in Scheme 1. The 4-hydroxyl was protected with a tetrahydropyran (…
Number of citations: 35 pubs.acs.org
I Hale, J Chadwick, R Wethman - Journal of Pharmaceutical and Biomedical …, 2021 - Elsevier
… These studies found that using 2-bromo-4-hydroxybenzaldehyde as the derivatization substrate significantly improved conversion (it was proposed that the presence of the ortho phenol …
Number of citations: 3 www.sciencedirect.com
HGJ Alqaraghuli, ZY Kadhim… - Egyptian Journal of …, 2022 - ejchem.journals.ekb.eg
… It was synthesized by reacting (2.01 gm, 0.01 mol) of 2-bromo-4-hydroxybenzaldehyde with (1.08 … 4(dimethylamino)benzaldehyde and 2-bromo-4hydroxybenzaldehyde), respectively as …
Number of citations: 2 ejchem.journals.ekb.eg
L He, N Terashima - Journal of wood chemistry and technology, 1990 - Taylor & Francis
Heterogeneity of sugarcane lignin with respect to the composition of structural units in different morphological regions was studied by microautoradiography and some degradative …
Number of citations: 81 www.tandfonline.com
AMM Rangaswamy, MHR Beh… - The Journal of …, 2022 - ACS Publications
The design of reversible-covalent molecules to selectively target the ε-amino functionality of lysine residues in enzymes or proteins is a highly desirable goal. Herein, we describe …
Number of citations: 3 pubs.acs.org

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